2-(N-Propyl-N-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)amino)pyridine-3-carboxylic acid
2-(N-Propyl-N-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)amino)pyridine-3-carboxylic acid
A 81988 is a selective angiotensin II antagonist for type I receptors.
It is a potent, competitive, non-peptidic antagonist of angiotensin AT1 receptors.
Brand Name:
Vulcanchem
CAS No.:
141887-34-5
VCID:
VC0516623
InChI:
InChI=1S/C23H22N6O2/c1-2-14-29(22-20(23(30)31)8-5-13-24-22)15-16-9-11-17(12-10-16)18-6-3-4-7-19(18)21-25-27-28-26-21/h3-13H,2,14-15H2,1H3,(H,30,31)(H,25,26,27,28)
SMILES:
CCCN(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C4=C(C=CC=N4)C(=O)O
Molecular Formula:
C23H22N6O2
Molecular Weight:
414.5 g/mol
2-(N-Propyl-N-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)amino)pyridine-3-carboxylic acid
CAS No.: 141887-34-5
Inhibitors
VCID: VC0516623
Molecular Formula: C23H22N6O2
Molecular Weight: 414.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 141887-34-5 |
---|---|
Product Name | 2-(N-Propyl-N-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)amino)pyridine-3-carboxylic acid |
Molecular Formula | C23H22N6O2 |
Molecular Weight | 414.5 g/mol |
IUPAC Name | 2-[propyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]pyridine-3-carboxylic acid |
Standard InChI | InChI=1S/C23H22N6O2/c1-2-14-29(22-20(23(30)31)8-5-13-24-22)15-16-9-11-17(12-10-16)18-6-3-4-7-19(18)21-25-27-28-26-21/h3-13H,2,14-15H2,1H3,(H,30,31)(H,25,26,27,28) |
Standard InChIKey | DLMNZGAILMQDHA-UHFFFAOYSA-N |
SMILES | CCCN(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C4=C(C=CC=N4)C(=O)O |
Canonical SMILES | CCCN(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C4=C(C=CC=N4)C(=O)O |
Appearance | Solid powder |
Description | A 81988 is a selective angiotensin II antagonist for type I receptors. It is a potent, competitive, non-peptidic antagonist of angiotensin AT1 receptors. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | 2-(N-propyl-N-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)amino)pyridine-3-carboxylic acid A 81988 A-81988 A81988 Abbott-81988 |
Reference | 1: Lee JY, Warner RB, Brune ME, Adler AL, Winn M, De B, Zydowsky TM, Opgenorth TJ, Kerkman DJ, DeBernardis JF. Cardiovascular effects of orally administered ABBOTT-81988, an angiotensin II antagonist, in conscious spontaneously hypertensive rats. Am J Hypertens. 1994 Nov;7(11):975-83. PubMed PMID: 7848624. 2: Hancock AA, Surber BW, Rotert G, Thomas S, Tasker AS, Sorensen BK, Vodenlich AD, Opgenorth TJ, Kerkman DJ, DeBernardis JF. [3H]A-81988, a potent, selective, competitive antagonist radioligand for angiotensin AT1 receptors. Eur J Pharmacol. 1994 Mar 15;267(1):49-54. PubMed PMID: 8206129. 3: Pollock DM, Polakowski JS, Divish BJ, Opgenorth TJ. Angiotensin blockade reverses hypertension during long-term nitric oxide synthase inhibition. Hypertension. 1993 May;21(5):660-6. PubMed PMID: 7684026. 4: Hancock AA, Buckner SA, Lee JY, Brune M, Morse PA, Oheim K, Warner RB, Winn M, Zydowsky TM, De B, et al. Receptor interactions of Abbott-81988, a highly potent, non-peptide angiotensin-II antagonist selective for type-1 receptors. J Recept Res. 1994 May;14(3-4):229-49. PubMed PMID: 8083867. 5: Lee JY, Buckner SA, Brune ME, Warner RB, Winn M, De B, Zydowsky TM, Opgenorth TJ, Kerkman DJ, Debernardis JF. Characterization of antihypertensive activity of ABBOTT-81988, a nonpeptide angiotensin II antagonist in the renal hypertensive rat. J Pharmacol Exp Ther. 1994 Jan;268(1):427-33. PubMed PMID: 8301584. 6: Solhaug MJ, Wallace MR, Granger JP. Nitric oxide and angiotensin II regulation of renal hemodynamics in the developing piglet. Pediatr Res. 1996 Mar;39(3):527-33. PubMed PMID: 8929876. 7: Madeddu P, Anania V, Varoni MV, Parpaglia PP, Demontis MP, Fattaccio MC, Palomba D, Pollock D, Glorioso N. Prevention by blockade of angiotensin subtype1-receptors of the development of genetic hypertension but not its heritability. Br J Pharmacol. 1995 Jun;115(4):557-62. PubMed PMID: 7582472; PubMed Central PMCID: PMC1908501. 8: Madeddu P, Salis MB, Emanueli C. Altered baroreflex control of heart rate in bradykinin B2-receptor knockout mice. Immunopharmacology. 1999 Dec;45(1-3):21-7. PubMed PMID: 10614985. 9: Winn M, De B, Zydowsky TM, Altenbach RJ, Basha FZ, Boyd SA, Brune ME, Buckner SA, Crowell D, Drizin I, et al. 2-(Alkylamino)nicotinic acid and analogs. Potent angiotensin II antagonists. J Med Chem. 1993 Sep 3;36(18):2676-88. PubMed PMID: 8410980. 10: Madeddu P, Emanueli C, Maestri R, Salis MB, Minasi A, Capogrossi MC, Olivetti G. Angiotensin II type 1 receptor blockade prevents cardiac remodeling in bradykinin B(2) receptor knockout mice. Hypertension. 2000 Jan;35(1 Pt 2):391-6. PubMed PMID: 10642330. 11: Madeddu P, Varoni MV, Palomba D, Emanueli C, Demontis MP, Glorioso N, Dessì-Fulgheri P, Sarzani R, Anania V. Cardiovascular phenotype of a mouse strain with disruption of bradykinin B2-receptor gene. Circulation. 1997 Nov 18;96(10):3570-8. PubMed PMID: 9396457. 12: Madeddu P, Glorioso N. Does blockade of the renin-angiotensin system prevent heritability of genetic hypertension? Hypertension. 1995 Aug;26(2):9375. PubMed PMID: 7635550. 13: Pollock DM, Divish BJ, Polakowski JS, Opgenorth TJ. Angiotensin II receptor blockade improves renal function in rats with reduced renal mass. J Pharmacol Exp Ther. 1993 Nov;267(2):657-63. PubMed PMID: 8246138. |
PubChem Compound | 132387 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume